molecular formula C14H11FO3 B6398040 3-(2-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261924-81-5

3-(2-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6398040
CAS RN: 1261924-81-5
M. Wt: 246.23 g/mol
InChI Key: VXBUKZYKCLUASY-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, or FMHBA, is a synthetic organic compound with an aromatic ring structure. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. FMHBA is a versatile compound with a variety of applications in the pharmaceutical, biotechnology, and chemical industries. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer drugs. FMHBA has also been used in the synthesis of various polymers and other materials used in the biomedical and chemical industries.

Scientific Research Applications

FMHBA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of various polymers and other materials used in the biomedical and chemical industries. FMHBA has also been used in the synthesis of various organic compounds, such as dyes, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of FMHBA is not fully understood. However, it is known that the compound is an electrophile, meaning that it can react with nucleophiles, such as amines, to form covalent bonds. This reaction is thought to be the basis of its use in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHBA are not well understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, and this is thought to be the basis of the anti-inflammatory effects of FMHBA.

Advantages and Limitations for Lab Experiments

The advantages of using FMHBA in lab experiments include its low cost, its availability, and its versatility. FMHBA is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, the compound is versatile, meaning that it can be used in a variety of reactions and applications.
The limitations of using FMHBA in lab experiments include its potential toxicity and its potential reactivity with other compounds. FMHBA is known to be toxic in high concentrations, so it should be handled with caution. Additionally, the compound is reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

The potential future applications of FMHBA include its use in the synthesis of new drugs and other compounds. Additionally, the compound could be used in the synthesis of new materials for use in the biomedical and chemical industries. Finally, FMHBA could be used to study the mechanism of action of other compounds and to develop new inhibitors of enzymes such as COX-2.

Synthesis Methods

FMHBA can be synthesized in a variety of ways, including the use of Grignard reagents and other organometallic reagents. The Grignard reaction is one of the most commonly used methods for the synthesis of FMHBA. This reaction involves the reaction of an alkyl halide with a metal, typically magnesium, to form an organometallic intermediate. The intermediate is then reacted with an electrophile, such as a carboxylic acid, to form the desired product. Other methods, such as the Mitsunobu reaction, can also be used for the synthesis of FMHBA.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUKZYKCLUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689191
Record name 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-81-5
Record name 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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